molecular formula C25H28N6O B2891906 N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide CAS No. 1251644-35-5

N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide

Cat. No.: B2891906
CAS No.: 1251644-35-5
M. Wt: 428.54
InChI Key: BVZREBSXPAIWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a phenyl group. The propanamide side chain is modified with a 3-[ethyl(phenyl)amino]propyl moiety, introducing both lipophilic (phenyl) and basic (ethylamino) characteristics. Such structural attributes are common in kinase inhibitors or receptor modulators, where the triazolopyridazine scaffold contributes to π-π stacking interactions, while the amide linker and substituents influence solubility and target binding .

Properties

IUPAC Name

N-[3-(N-ethylanilino)propyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-2-30(21-12-7-4-8-13-21)19-9-18-26-25(32)17-16-24-28-27-23-15-14-22(29-31(23)24)20-10-5-3-6-11-20/h3-8,10-15H,2,9,16-19H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZREBSXPAIWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCC1=NN=C2N1N=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the ethyl(phenyl)amino group and the propylamide moiety. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and various alkylating agents. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and triazolopyridazine rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The triazolopyridazine core plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of the target compound with analogs from the literature:

Compound Name Core Heterocycle Position 6 Substituent Side Chain Substituent Molecular Formula Molecular Weight
N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide [1,2,4]triazolo[4,3-b]pyridazine Phenyl 3-[ethyl(phenyl)amino]propyl Not Provided Not Provided
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide [1,2,4]triazolo[4,3-b]pyridazine Methoxy 2-(1-methyl-benzimidazol-2-yl)ethyl C₁₉H₂₁N₇O₂ 379.4
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide [1,2,4]triazolo[1,5-a]pyrimidine Not applicable 4-propoxyphenyl C₂₀H₂₅N₅O₂ 367.4
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide [1,2,4]triazolo[4,3-b]pyridazine 3,4-dimethylphenyl 4-(trifluoromethyl)benzyl C₂₄H₂₃F₃N₆O ~492.5*
3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide [1,2,4]triazolo[4,3-b]pyridazine Methoxy Indol-3-ylmethyl C₁₈H₁₈N₆O₂ 350.4

*Estimated based on molecular formula.

Key Observations

Core Heterocycle Variations: The target compound and analogs in share the [1,2,4]triazolo[4,3-b]pyridazine core, while uses a [1,2,4]triazolo[1,5-a]pyrimidine system.

Substituent Effects: Position 6: Phenyl (target), methoxy (), and 3,4-dimethylphenyl () groups dominate. Methoxy enhances hydrophilicity, while phenyl/alkylphenyl groups increase lipophilicity, impacting membrane permeability and target engagement . Side Chain: The target’s ethyl(phenyl)amino group introduces a tertiary amine, which may improve solubility via protonation. In contrast, ’s trifluoromethylbenzyl group enhances metabolic stability and electron-withdrawing effects , and ’s benzimidazole moiety may enable DNA intercalation or kinase inhibition .

Biological Implications :

  • While direct biological data for the target compound is unavailable, structural analogs provide insights:
  • Methoxy-substituted triazolopyridazines (e.g., ) are associated with anticancer and antimicrobial activity due to improved solubility and target affinity.
  • Trifluoromethyl groups () are linked to enhanced pharmacokinetic profiles in kinase inhibitors .
  • Benzimidazole derivatives () often exhibit broad-spectrum biological activity, including antifungal and antiviral effects .

Biological Activity

N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide (CAS Number: 1251644-35-5) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and biological effects based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C25_{25}H28_{28}N6_6O, with a molecular weight of 428.5 g/mol. The structure incorporates a triazole ring and a pyridazine moiety, which are known to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC25_{25}H28_{28}N6_6O
Molecular Weight428.5 g/mol
CAS Number1251644-35-5

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The key steps generally include the formation of the triazole and pyridazine rings through cyclization reactions followed by amide bond formation.

Antimicrobial Activity

Research has indicated that compounds containing the triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown moderate to good activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

A study highlighted that certain synthesized triazole compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance their antibacterial potency .

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusModerate
Klebsiella pneumoniaeGood

Anticancer Potential

Preliminary studies have suggested that compounds with similar structural frameworks may exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the triazole ring is particularly noted for its role in disrupting cellular processes associated with tumor growth.

In vitro studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines, indicating a potential for further development as anticancer agents .

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on synthesized derivatives revealed that modifications to the phenyl group significantly impacted antimicrobial efficacy. Compounds with electron-donating groups showed enhanced activity against resistant strains of bacteria.
  • Cell Line Studies : In vitro studies involving human cancer cell lines demonstrated that certain derivatives led to a dose-dependent decrease in cell viability, suggesting that the compound could be explored further for its anticancer properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Amide coupling : Use coupling agents like HATU or EDC/HOBt for amide bond formation between the triazolopyridazine core and the ethyl(phenyl)amino-propyl chain .
  • Triazole ring formation : Cyclization of precursor hydrazines or amidines under reflux in solvents like acetonitrile or DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
  • Key parameters : Control temperature (60–100°C), pH (neutral for amidation), and stoichiometric ratios to minimize byproducts .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments (e.g., ethyl(phenyl)amino protons at δ 1.2–1.5 ppm) and carbon backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak matching calculated mass) .
  • Infrared spectroscopy (IR) : Identify functional groups (amide C=O stretch ~1650 cm1^{-1}) .

Q. What strategies improve the solubility and stability of this compound for in vitro assays?

  • Methodological Answer :
  • Solubility : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate with cyclodextrins. Adjust pH to ionize acidic/basic groups .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor via HPLC .

Advanced Research Questions

Q. How can pharmacological profiling elucidate the compound’s target engagement and selectivity?

  • Methodological Answer :
  • Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for suspected targets (e.g., kinases, GPCRs) .
  • Selectivity screening : Test against panels of related receptors/enzymes (e.g., CEREP panels) to identify off-target effects .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophoric elements?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., phenyl group on triazolopyridazine, ethyl chain length) and test activity (Table 1) .

  • Computational modeling : Dock analogs into target binding pockets using software like AutoDock to correlate steric/electronic features with activity .

    Table 1. Example SAR from Structural Analogs

    Substituent ModificationBiological Activity ChangeReference
    Pyridine → BenzimidazoleIncreased kinase inhibition
    Methoxy → EthoxyImproved metabolic stability

Q. What experimental approaches assess metabolic stability and metabolite identification?

  • Methodological Answer :
  • Liver microsome assays : Incubate with human/rat liver microsomes, quantify parent compound loss via LC-MS/MS .
  • Metabolite ID : Use high-resolution MS/MS to fragment peaks and match to predicted Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can contradictions in biological activity data between this compound and its analogs be resolved?

  • Methodological Answer :
  • Assay standardization : Compare protocols (e.g., cell line variability, incubation time) across studies .
  • Purity verification : Re-test discrepant compounds with orthogonal methods (e.g., NMR vs. LC-MS) to rule out impurities .

Q. What computational methods predict the compound’s conformational behavior in biological systems?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate in explicit solvent (e.g., water, membrane bilayers) to study flexibility and binding poses .
  • QM/MM calculations : Model electronic interactions at target active sites to guide synthetic optimization .

Q. How can polymorphism and crystallinity impact formulation development?

  • Methodological Answer :
  • X-ray crystallography : Determine dominant polymorphs and crystal packing .
  • DSC/TGA : Analyze thermal behavior (melting point, decomposition) to select stable forms for tablet/capsule formulation .

Q. What in vitro/in vivo models are appropriate for toxicity profiling?

  • Methodological Answer :
  • hERG assay : Screen for cardiac toxicity using patch-clamp electrophysiology .
  • Rodent toxicity studies : Monitor liver/kidney function biomarkers (ALT, creatinine) after 28-day dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.